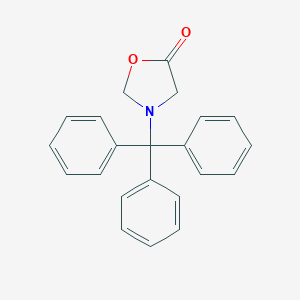
3-Trityl-1,3-oxazolidin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-Trityl-1,3-oxazolidin-5-one is a useful research compound. Its molecular formula is C22H19NO2 and its molecular weight is 329.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-Trityl-1,3-oxazolidin-5-one is a synthetic compound belonging to the oxazolidinone class, which has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and comparative analysis with similar compounds.
This compound (CAS No. 115011-73-9) features a unique structure that contributes to its biological activity. The oxazolidinone ring system is known for its role in various pharmacological applications, particularly as a framework for developing antibiotics.
| Property | Details |
|---|---|
| Molecular Formula | C16H17N1O1 |
| Molecular Weight | 255.31 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not extensively documented |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been evaluated against various bacterial strains, demonstrating effectiveness particularly against Gram-positive bacteria. A study highlighted that derivatives of oxazolidinones often inhibit protein synthesis in bacteria by binding to the ribosomal RNA, thus preventing the formation of functional ribosomes .
Anticancer Activity
The compound has also been investigated for its potential anticancer properties. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through mechanisms involving the modulation of cell signaling pathways and the disruption of cellular metabolism .
The primary mechanism by which this compound exerts its biological effects is through interaction with bacterial ribosomes. This interaction inhibits protein synthesis by preventing the formation of the initiation complex necessary for translation. In cancer cells, it may affect pathways related to cell growth and survival, although further research is needed to elucidate these mechanisms fully.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with other oxazolidinone derivatives:
| Compound | Activity | Notes |
|---|---|---|
| Linezolid | Antibacterial | Approved for clinical use; effective against MRSA |
| Tedizolid | Antibacterial | Newer derivative; similar mechanism of action |
| Clofazimine | Antimicrobial | Primarily used for leprosy; different structure |
Study 1: Antimicrobial Efficacy
In a comparative study assessing various oxazolidinone derivatives, this compound was found to possess superior activity against Staphylococcus aureus compared to traditional antibiotics like chloramphenicol . The study utilized microbroth dilution assays to determine minimum inhibitory concentrations (MICs).
Study 2: Cytotoxic Effects on Cancer Cells
Another investigation focused on the cytotoxic effects of this compound on different cancer cell lines. Results indicated that at certain concentrations, the compound induced significant cell death in breast cancer cells while showing minimal toxicity to normal cells. Flow cytometry was employed to assess apoptosis rates.
Eigenschaften
IUPAC Name |
3-trityl-1,3-oxazolidin-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO2/c24-21-16-23(17-25-21)22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15H,16-17H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLOBYZUIPXPCOL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)OCN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50427783 |
Source


|
| Record name | 3-trityl-1,3-oxazolidin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115011-73-9 |
Source


|
| Record name | 3-trityl-1,3-oxazolidin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














